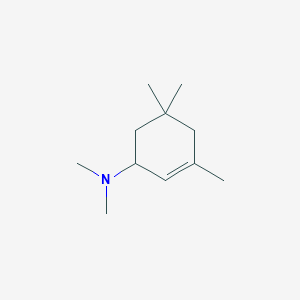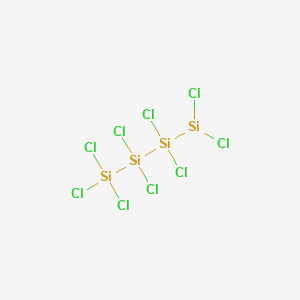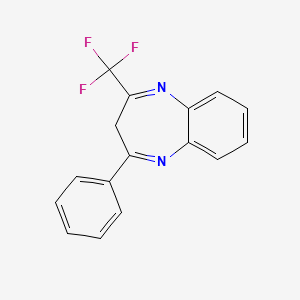![molecular formula C11H7F7 B14633222 [2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene CAS No. 52211-78-6](/img/structure/B14633222.png)
[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene: is a chemical compound known for its unique structure and properties. It belongs to the class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to carbon atoms.
Preparation Methods
The synthesis of [2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene can be achieved through several synthetic routes. One common method involves the reaction of a suitable benzene derivative with a fluorinated alkene under specific conditions. The reaction typically requires the presence of a catalyst and may involve multiple steps to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Scientific Research Applications
[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various effects, including changes in molecular structure and function .
Comparison with Similar Compounds
[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene can be compared with other similar compounds, such as:
Chlorobenzene: A benzene derivative with chlorine atoms instead of fluorine.
Bromobenzene: A benzene derivative with bromine atoms.
Iodobenzene: A benzene derivative with iodine atoms.
The uniqueness of this compound lies in its fluorine atoms, which impart distinct chemical and physical properties compared to its halogenated counterparts .
Properties
CAS No. |
52211-78-6 |
|---|---|
Molecular Formula |
C11H7F7 |
Molecular Weight |
272.16 g/mol |
IUPAC Name |
[2,2,4,4-tetrafluoro-3-(trifluoromethyl)but-3-enyl]benzene |
InChI |
InChI=1S/C11H7F7/c12-9(13)8(11(16,17)18)10(14,15)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
SDAAQGKPKVMXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=C(F)F)C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


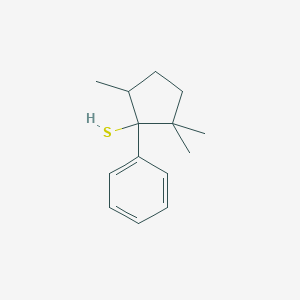


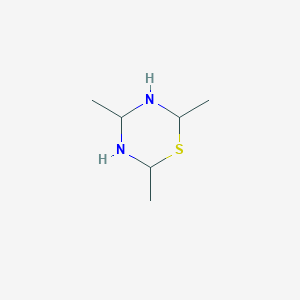

![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
